N-(cyclopropylmethylsulfamoyl)propan-1-amine
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Overview
Description
N-(cyclopropylmethylsulfamoyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropylmethylsulfamoyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethylsulfamoyl)propan-1-amine typically involves the reaction of cyclopropylmethylamine with a suitable sulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethylsulfamoyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions can be carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted sulfonamides
Scientific Research Applications
N-(cyclopropylmethylsulfamoyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethylsulfamoyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylmethyl group may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Propylamine: A simple primary amine with a similar backbone but lacking the sulfonamide group.
Cyclopropylamine: Contains a cyclopropyl group but does not have the sulfonamide functionality.
Sulfanilamide: A sulfonamide compound with a different amine group.
Uniqueness
N-(cyclopropylmethylsulfamoyl)propan-1-amine is unique due to the presence of both the cyclopropylmethyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H16N2O2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-(cyclopropylmethylsulfamoyl)propan-1-amine |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-8-12(10,11)9-6-7-3-4-7/h7-9H,2-6H2,1H3 |
InChI Key |
OMPUQNOPPGEQDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NCC1CC1 |
Origin of Product |
United States |
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